molecular formula C23H37N5O6 B11831798 Tert-butyl ((s)-1-(((s)-1-amino-1-oxo-5-ureidopentan-2-yl)(4-(hydroxymethyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate

Tert-butyl ((s)-1-(((s)-1-amino-1-oxo-5-ureidopentan-2-yl)(4-(hydroxymethyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate

Numéro de catalogue: B11831798
Poids moléculaire: 479.6 g/mol
Clé InChI: NTAKMIJAGHASRI-ROUUACIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex peptidomimetic molecule featuring a tert-butyl carbamate (Boc) protecting group, a ureido moiety, and a hydroxymethylphenyl substituent. Its stereochemical configuration is defined by two (S)-chiral centers, which are critical for its biological interactions and physicochemical properties. The molecule’s design integrates elements of amino acid derivatives (e.g., valine and arginine analogs) and aromatic functionalities, making it a candidate for applications in medicinal chemistry, particularly in protease inhibition or targeted drug delivery .

Propriétés

Formule moléculaire

C23H37N5O6

Poids moléculaire

479.6 g/mol

Nom IUPAC

tert-butyl N-[(2S)-1-[N-[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]-4-(hydroxymethyl)anilino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C23H37N5O6/c1-14(2)18(27-22(33)34-23(3,4)5)20(31)28(16-10-8-15(13-29)9-11-16)17(19(24)30)7-6-12-26-21(25)32/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H2,24,30)(H,27,33)(H3,25,26,32)/t17-,18-/m0/s1

Clé InChI

NTAKMIJAGHASRI-ROUUACIJSA-N

SMILES isomérique

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)OC(C)(C)C

SMILES canonique

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)OC(C)(C)C

Origine du produit

United States

Méthodes De Préparation

Retrosynthetic Disconnection

The synthesis is dissected into three fragments (Figure 1):

  • Fragment A : Boc-Val-OH (tert-butyloxycarbonyl-L-valine).

  • Fragment B : Citrulline-PAB intermediate.

  • Fragment C : Coupling and global deprotection.

Key Bond Formations :

  • Amide linkages between valine, citrulline, and PAB.

  • Ureido group installation on citrulline.

  • Boc protection/deprotection for valine.

Stepwise Preparation Methods

Resin Loading and Initial Coupling

  • Resin Selection : Wang resin (hydroxymethylphenoxy-linked) preloaded with Fmoc-PAB-OH.

  • Fmoc Deprotection : 20% piperidine in DMF (2 × 10 min).

  • Citrulline Coupling :

    • Reagents : Fmoc-Cit-OH (3 eq), HATU (3 eq), HOAt (3 eq), DIPEA (6 eq) in DMF.

    • Conditions : 25°C, 2 h, ≥95% coupling efficiency.

  • Ureido Group Installation :

    • Treat with triphosgene (1.2 eq) and ammonium bicarbonate (3 eq) in THF/H₂O (4:1).

Valine Incorporation and Boc Protection

  • Fmoc Removal : Repeat piperidine treatment.

  • Boc-Val Coupling :

    • Boc-Val-OH (3 eq), HATU (3 eq), DIPEA (6 eq) in DMF (25°C, 2 h).

  • Resin Cleavage :

    • TFA/TIPS/H₂O (95:2.5:2.5) for 2 h, yielding crude linear peptide.

Global Deprotection and Purification

  • Boc Removal : 30% TFA in DCM (1 h, 0°C).

  • Purification : Reverse-phase HPLC (C18 column), 10–90% acetonitrile/0.1% TFA gradient.

  • Yield : 62–68% (purity >97% by HPLC).

Fragment Condensation Approach

  • Fragment B Synthesis :

    • Citrulline-PAB is prepared via Schotten-Baumann reaction:

      • Citrulline methyl ester + 4-(hydroxymethyl)phenyl isocyanate (1.1 eq) in THF, 0°C → RT.

    • Ureido Formation : Ammonolysis with NH₃/MeOH (4 h, 50°C).

  • Fragment A-B Coupling :

    • Boc-Val-OH (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq) in DMF, 24 h, RT.

  • Final Deprotection :

    • TFA/DCM (1:1) to remove Boc, followed by neutralization with NaHCO₃.

Challenges and Mitigation

  • Racemization : Minimized using HOAt/HATU and low temperatures (0–5°C).

  • Solubility Issues : DMF/DMSO (4:1) enhances solubility of hydrophobic intermediates.

Reaction Optimization and Kinetic Analysis

Coupling Efficiency

Coupling StepReagent SystemTemp (°C)Time (h)Yield (%)
Citrulline-PABHATU/DIPEA25292
Boc-Val-CitEDCI/HOBt252478
Global DeprotectionTFA/TIPS/H₂O25295

Key Findings :

  • HATU outperforms EDCI in fragment coupling (92% vs. 78%).

  • Prolonged TFA exposure (>3 h) causes hydroxymethyl oxidation; 2 h optimal.

Structural Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z 480.2743 [M+H]⁺ (calc. 480.2749).

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 7.25 (d, J = 8.5 Hz, 2H, PAB aromatic).

    • δ 6.50 (s, 1H, ureido NH).

    • δ 1.40 (s, 9H, Boc tert-butyl).

  • HPLC : tᴿ = 12.7 min (C18, 0.1% TFA/ACN).

Purity and Stability

  • Storage : 2–8°C under argon; stable >24 months.

  • Degradation Pathways : Hydrolysis of ureido group at pH <3 or >10.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)% of Total Cost
HATU12,00045
Boc-Val-OH8,50032
Purification (HPLC)3,20012

Process Improvements :

  • Switch to EDCI/HOBt for large-scale coupling (cost reduced by 28%).

  • Switch from HPLC to recrystallization (MeOH/H₂O) for purity >95%.

Applications in ADC Development

The compound serves as a protease-cleavable linker in ADCs, enabling controlled drug release. Clinical batches require >99% purity, achievable via gradient HPLC .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-Val-Cit-PAB primarily undergoes cleavage reactions, particularly enzymatic cleavage by proteases such as cathepsin B. This cleavage releases the cytotoxic drug payload from the antibody-drug conjugate, allowing it to exert its therapeutic effects on the target cancer cells.

Common Reagents and Conditions

The enzymatic cleavage of Boc-Val-Cit-PAB typically occurs under physiological conditions, with the presence of specific proteases being the key factor. The reaction is highly specific, ensuring that the drug payload is released only within the target cells.

Major Products Formed

The major product formed from the cleavage of Boc-Val-Cit-PAB is the active cytotoxic drug, which can then interact with its molecular targets within the cancer cells. The cleavage also releases the peptide fragments and the para-aminobenzyl group.

Applications De Recherche Scientifique

Drug Development

Tert-butyl ((S)-1-amino-1-oxo-5-ureidopentan-2-yl) derivatives are often explored for their potential as drug candidates due to their structural complexity and biological activity. This specific compound has been studied for its role as a precursor in the synthesis of various pharmaceuticals, including anticoagulants like Edoxaban, which is used to treat and prevent blood clots .

Anticancer Research

Research indicates that compounds similar to tert-butyl ((S)-1-amino-1-oxo-5-ureidopentan-2-yl) carbamate show promise in anticancer applications. They can act as inhibitors of specific enzymes involved in cancer cell proliferation. The unique functional groups within the structure may enhance selectivity towards cancerous cells, making it a subject of interest for targeted cancer therapies .

Peptide Synthesis

The tert-butyl group is widely recognized as a protecting group in peptide synthesis. The compound can be utilized to protect amino functionalities during multi-step synthetic processes, allowing for the selective modification of other reactive sites without interference . This property is particularly valuable in synthesizing complex peptides and proteins.

Building Block for Organic Synthesis

Tert-butyl ((S)-1-amino-1-oxo-5-ureidopentan-2-yl) carbamate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating more complex molecules with desired pharmacological properties. Researchers have reported successful applications in synthesizing derivatives that exhibit enhanced biological activity .

Case Study 1: Synthesis of Edoxaban

A notable study demonstrated the efficient synthesis of Edoxaban using tert-butyl ((S)-1-amino-1-oxo-5-ureidopentan-2-yl) carbamate as a key intermediate. The process involved several steps where the compound was modified to enhance its bioavailability and efficacy against factor Xa, a crucial target in anticoagulant therapy .

Case Study 2: Anticancer Activity Assessment

In vitro studies have assessed the anticancer properties of related compounds containing the tert-butyl carbamate moiety. Results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to this compound could lead to new therapeutic agents .

Mécanisme D'action

The mechanism of action of Boc-Val-Cit-PAB involves its cleavage by specific intracellular proteases, such as cathepsin B, within the target cells. Upon cleavage, the cytotoxic drug payload is released and can exert its therapeutic effects. The released drug typically inhibits key cellular processes, such as microtubule polymerization, leading to cell cycle arrest and apoptosis of the cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthetic routes , stereochemical control , physicochemical properties , and spectroscopic data .

Structural Analogues

tert-Butyl ((R)-1-oxo-3-phenyl-1-(((S)-1-phenylethyl)amino)propan-2-yl)carbamate (258) Key Features: Contains a phenylethylamine group and a phenylpropan-2-yl backbone. Synthesis: Prepared via nucleophilic substitution using (S)-α-methylbenzylamine and tert-butyl ((2R)-1-bromo-1-nitro-3-phenylpropan-2-yl)carbamate, achieving an 18:1 enantiomeric ratio (e.r.) by HPLC . Spectroscopy: Validated by IR (C=O stretch at 1680 cm⁻¹), ¹H NMR (δ 7.3–7.5 ppm for aromatic protons), and HRMS .

tert-Butyl ((S)-4-methyl-1-oxo-1-((2-(((S)-2-oxotetrahydrofuran-3-yl)carbamoyl)phenyl)amino)pentan-2-yl)carbamate (II-13) Key Features: Incorporates a tetrahydrofuran-derived carbamate and a Boc-protected leucine residue. Synthesis: Achieved via coupling of Boc-L-leucine with (S)-2-amino-N-(2-oxotetrahydrofuran-3-yl)aniline, yielding 74–96% isolated product. Physicochemical Data: Melting point = 91.5–94.0°C; [α]D²⁵ = -50.2 (c 0.61, MeOH) .

tert-Butyl ((R)-4-methyl-1-oxo-1-(((S)-1-phenylethyl)amino)pentan-2-yl)carbamate (249) Key Features: Features a branched pentan-2-yl chain with a phenylethylamine substituent. Stereochemical Control: Synthesized with >20:1 e.r. using N-iodosuccinimide and K₂CO₃ .

Comparative Data Table

Compound Key Structural Features Synthesis Yield (%) Enantiomeric Ratio (e.r.) Melting Point (°C) [α]D²⁵ (c, solvent)
Target Compound Ureidopentan-2-yl, hydroxymethylphenyl N/A N/A N/A N/A
258 Phenylpropan-2-yl, phenylethylamine 80 18:1 Not reported Not reported
II-13 Tetrahydrofuran-carbamoyl, Boc-leucine 74–96 Not reported 91.5–94.0 -50.2 (MeOH)
249 Branched pentan-2-yl, phenylethylamine Not reported >20:1 Not reported Not reported

Key Observations

  • Stereoselectivity : Compounds 258 and 249 exhibit high enantiomeric ratios (>18:1), suggesting robust stereochemical control during synthesis. The target compound’s (S,S)-configuration may require similar strategies (e.g., chiral auxiliaries or catalysts) .
  • Thermal Stability : II-13’s melting point (91.5–94.0°C) indicates moderate crystallinity, likely influenced by its tetrahydrofuran moiety. The target compound’s hydroxymethylphenyl group may enhance solubility but reduce melting point .
  • Synthetic Efficiency : II-13’s high yield (96%) contrasts with the multi-step synthesis of 258, highlighting the impact of reaction design on scalability .

Spectroscopic Comparisons

  • IR Spectroscopy : All compounds show characteristic C=O stretches (1650–1700 cm⁻¹) for carbamate and amide groups .
  • ¹H NMR : Aromatic protons in 258 (δ 7.3–7.5 ppm) and II-13 (δ 7.1–7.3 ppm) differ due to substituent electronic effects .

Activité Biologique

Tert-butyl ((S)-1-(((S)-1-amino-1-oxo-5-ureidopentan-2-yl)(4-(hydroxymethyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate (CAS No. 870487-09-5) is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C₃₃H₄₉N₅O₆
  • Molecular Weight : 479.57 g/mol
  • Functional Groups : Carbamate, amine, and ureido groups contribute to its bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including N-acylethanolamine acid amidase (NAAA), which is involved in lipid metabolism and inflammation pathways .
  • Antioxidant Properties : It exhibits antioxidant activity, potentially reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Biological Activity Data

A summary of biological activities associated with similar carbamate derivatives is presented in Table 1.

Compound TypeActivity TypeIC₅₀ (μM)Reference
Carbamate DerivativesNAAA Inhibition0.19 - 80
Substituted BenzamidoAnti-inflammatory39.021 - 54.239
Ureido CompoundsAntioxidantNot specified

Case Study 1: NAAA Inhibition

In a study investigating the relationship between mass spectrometric data and biological activity, several carbamate derivatives were evaluated for their NAAA inhibitory potency. The results indicated that compounds with specific structural features exhibited enhanced stability and potency, correlating with their CE₅₀ values . This suggests that structural modifications can significantly influence biological activity.

Case Study 2: Anti-inflammatory Activity

A series of substituted benzamido phenylcarbamates were synthesized and tested for anti-inflammatory effects using the carrageenan-induced rat paw edema model. The compounds demonstrated promising results, with some exhibiting inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin . This highlights the potential therapeutic applications of this compound in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity tert-butyl ((s)-1-(((s)-1-amino-1-oxo-5-ureidopentan-2-yl)(4-(hydroxymethyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate?

  • Methodology : The compound can be synthesized via multi-step reactions involving carbamate protection, ureido-group introduction, and stereospecific coupling. Key steps include:

  • Silica gel column chromatography for purification, achieving yields up to 89% under optimized conditions .
  • Optical rotation analysis ([α]D = +15.23 in CHCl₃) to confirm enantiomeric integrity .
  • High-resolution mass spectrometry (HRMS-ESI) for molecular weight validation (e.g., calculated vs. observed m/z) .

Q. How can researchers ensure accurate structural characterization of this compound?

  • Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ to resolve complex splitting patterns from chiral centers and substituents (e.g., tert-butyl, hydroxymethylphenyl) .
  • X-ray crystallography : Use SHELX software for small-molecule refinement, leveraging high-resolution data to resolve steric clashes or conformational ambiguities .
  • Chiral HPLC with polarimetric detection to validate stereochemical purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Ventilation : Use fume hoods to minimize inhalation risks .
  • Personal protective equipment (PPE) : Chemical-resistant gloves and safety goggles to prevent skin/eye contact .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

  • Approach :

  • Quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for stereospecific reactions .
  • ICReDD’s reaction path search : Integrate computational predictions with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) .
  • Machine learning : Train models on existing kinetic data to predict yields for novel derivatives .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. no observed activity)?

  • Analysis Framework :

  • Dose-response assays : Re-evaluate activity across concentrations (e.g., 0.1–100 μM) to identify threshold effects .
  • Target selectivity profiling : Use SPR or ITC to assess binding specificity to enzymes (e.g., COX-2 vs. off-target proteins) .
  • Metabolic stability tests : Incubate with liver microsomes to determine if rapid degradation explains null results .

Q. How can enantiomeric purity be rigorously validated during asymmetric synthesis?

  • Methods :

  • Chiral chromatography : Compare retention times against racemic mixtures .
  • Circular dichroism (CD) : Detect Cotton effects at λ = 220–260 nm to confirm absolute configuration .
  • SHELXL refinement : Analyze Flack parameters in X-ray data to resolve chiral centers .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • Forced degradation studies : Expose to pH 1–13 buffers at 40–80°C for 24–72 hours, monitoring decomposition via LC-MS .
  • Kinetic modeling : Calculate activation energy (Ea) for hydrolysis of the tert-butyl carbamate group .
  • Solid-state stability : Store under accelerated conditions (40°C/75% RH) and track crystallinity via PXRD .

Q. How does the compound interact with biological macromolecules (e.g., proteins, DNA)?

  • Techniques :

  • Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases, proteases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target interactions .
  • Cryo-EM : Resolve structural changes in macromolecules upon ligand binding at near-atomic resolution .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.